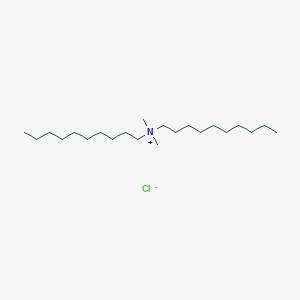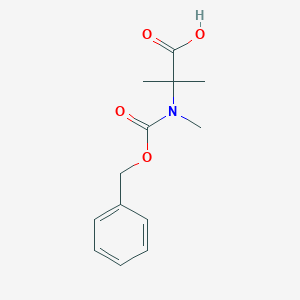
2-メトキシ-4-(2-ニトロビニル)フェノール
説明
2-Methoxy-4-(2-nitrovinyl)phenol, also known as 2-Methoxy-4-(2-nitrovinyl)phenol, is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methoxy-4-(2-nitrovinyl)phenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37561. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methoxy-4-(2-nitrovinyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-4-(2-nitrovinyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医学
医学の分野では、この化合物は、その潜在的な治療効果について研究されています。 例えば、研究では、2-メトキシ-4-(2-ニトロビニル)フェノールの誘導体が、抗炎症作用を有することが示されています 、これは慢性炎症性疾患の治療に有益となる可能性があります。その作用機序と薬理学的剤としての可能性を完全に解明するためには、さらなる研究が必要です。
農業
2-メトキシ-4-(2-ニトロビニル)フェノールは、成長調整剤や農薬として作用する可能性のあるより複雑な分子の合成における化学的先駆体として、農業において用途が見いだされる可能性があります 。材料の熱安定性と難燃性を向上させる役割から、農業用プラスチックやコーティングにおける潜在的な用途も示唆されています。
材料科学
この化合物の構造的特性により、先進材料の製造に適した候補となっています。 その熱安定性と難燃剤としての可能性は、より安全で耐久性のあるプラスチックや繊維の製造において特に価値があります 。
生化学
生化学では、2-メトキシ-4-(2-ニトロビニル)フェノールは、その独自の構造的特徴により、生物学的システムを研究するための分子プローブとして使用できます。 それは、研究目的で複雑な生物活性分子の合成のためのビルディングブロックとしても役立ちます 。
薬理学
2-メトキシ-4-(2-ニトロビニル)フェノールの薬理学的用途は、その潜在的な薬効に関連しています。 それは、特に炎症性経路を含むさまざまな疾患の治療を目的とした新規薬物の合成における先駆体となる可能性があります 。
分析化学
分析化学では、この化合物は、その独特の化学的特性により、試薬の合成やクロマトグラフィー分析における標準物質として使用できます。 これは、他の物質を検出および定量するための新しい分析方法の開発に役立つ可能性があります 。
化学工学
化学工学の観点から、2-メトキシ-4-(2-ニトロビニル)フェノールは、プロセス最適化において重要となる可能性があります。 その特性は、反応器の設計や、関連する化学物質の工業規模での生産のための効率的な合成経路の開発に影響を与える可能性があります 。
特性
IUPAC Name |
2-methoxy-4-[(E)-2-nitroethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-9-6-7(2-3-8(9)11)4-5-10(12)13/h2-6,11H,1H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXCSPJSXIUNQJ-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031525 | |
| Record name | 2-Methoxy-4-[(E)-2-nitrovinyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22568-51-0, 6178-42-3 | |
| Record name | NSC210766 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210766 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methoxy-4-[(E)-2-nitrovinyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Hydroxy-3-methoxy-β-nitrostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why does urine pH influence the spectrophotometric determination of N-acetyl-β-D-glucosaminidase activity when using 2-methoxy-4-(2-nitrovinyl)phenol as a substrate?
A1: The research article highlights two key ways urine pH influences NAG activity measurements when using 2-methoxy-4-(2-nitrovinyl)phenyl-N-acetyl-β-D-glucosaminide as a substrate []. Firstly, NAG demonstrates instability in alkaline conditions, leading to decreased activity with increasing pH. Secondly, urinary pigments present in alkaline urine contribute to the absorbance measured at 505 nm, the wavelength used to quantify the 2-methoxy-4-(2-nitrovinyl)phenol product. This interference leads to an overestimation of NAG activity. The study specifically observed that the absorption spectra of alkaline urine exhibit a maximum (II) that shifts towards higher wavelengths with increasing pH, overlapping with the absorption of 2-methoxy-4-(2-nitrovinyl)phenol and thus impacting accurate measurement.
Q2: What methods are suggested in the research to mitigate the influence of urinary pigments on NAG activity measurements?
A2: The research proposes two procedures to minimize the interference caused by urinary pigments []. Although the specifics of these procedures are not detailed in the provided abstract, they likely involve techniques to separate the pigment's absorbance from the signal of the 2-methoxy-4-(2-nitrovinyl)phenol product. This could involve baseline correction methods, specific wavelength selection, or potentially pre-treatment steps to remove interfering pigments from the urine sample before analysis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B116871.png)





![3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one](/img/structure/B116901.png)


![(1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B116906.png)
